2-(4-chloro-3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenoxy group, a sulfamoylphenyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with a suitable acylating agent to form the phenoxy intermediate.
Introduction of the Sulfamoyl Group: The phenoxy intermediate is then reacted with a sulfonamide derivative under appropriate conditions to introduce the sulfamoyl group.
Acetamide Formation: Finally, the compound is subjected to acylation with an acetamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide may have various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a sulfamoyl group.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a sulfamoyl group.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the sulfamoyl group, which may impart specific chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H17ClN2O4S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-10-7-13(8-11(2)16(10)17)23-9-15(20)19-12-3-5-14(6-4-12)24(18,21)22/h3-8H,9H2,1-2H3,(H,19,20)(H2,18,21,22) |
InChI Key |
SKGZWZYLEZUSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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